molecular formula C19H15N5O2S B2771778 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891108-82-0

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Numéro de catalogue: B2771778
Numéro CAS: 891108-82-0
Poids moléculaire: 377.42
Clé InChI: WPBDWIQTXYGVPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure comprising a [1,2,4]triazolo[4,3-b]pyridazine core, which is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry for its potential as a pharmacophore. The scaffold is further functionalized with a 4-methoxyphenyl group and a pyridin-3-yl moiety, contributing to the compound's overall electronic properties and potential for molecular recognition. Potential Research Applications: Based on its molecular architecture, this compound is a candidate for investigation in various scientific fields. Researchers may explore its utility as a building block in organic synthesis or as a core structure in the development of novel small-molecule probes. Compounds containing similar triazolopyridazine scaffolds have been studied for a range of biological activities, though the specific mechanism of action and research value for this particular analog require empirical determination by the researcher. Usage and Safety: This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct experiments with appropriate safety protocols, including the use of personal protective equipment (PPE). The compound's exact physical properties, stability, and handling hazards should be verified prior to use.

Propriétés

IUPAC Name

1-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-26-15-6-4-13(5-7-15)17(25)12-27-19-22-21-18-9-8-16(23-24(18)19)14-3-2-10-20-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBDWIQTXYGVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Analyse Des Réactions Chimiques

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions:

Applications De Recherche Scientifique

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The specific pathways involved may include inhibition of kinase activity, leading to reduced cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with similar compounds such as:

The uniqueness of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

The compound 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups, including a methoxyphenyl moiety, a pyridinyl triazole ring, and a sulfanyl group. The molecular formula is C17H16N4O2SC_{17}H_{16}N_4O_2S, which contributes to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : A study on related triazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 μM for certain derivatives .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the inhibition of key signaling pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth:

  • In vitro Studies : Compounds with similar structures have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, triazole derivatives have been noted for their activity against Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values lower than standard antibiotics like ampicillin .

Case Study 1: Anticancer Evaluation

In a recent investigation, derivatives of the target compound were synthesized and evaluated for their anticancer properties. The study found that specific substitutions on the triazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective derivative had an IC50 value of 2.74 μM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of similar compounds. The results indicated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 8 μg/mL. These findings suggest that modifications to the triazole structure can lead to enhanced antimicrobial efficacy.

Comparative Analysis

Activity TypeCompound TypeIC50/MIC ValuesReference
AnticancerTriazole Derivatives0.39 - 3.16 μM
AntimicrobialTriazole Derivatives8 μg/mL

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

  • Methodological Answer : The triazole ring can be formed via cyclization of hydrazine intermediates with pyridine derivatives under acidic/basic conditions. For example, oxidative ring closure using sodium hypochlorite in ethanol at room temperature (73% yield) is a green chemistry approach . Key steps include sulfanylation (thiol coupling) and acylation (using acyl chlorides). Monitor intermediates via TLC and confirm purity via NMR .

Q. How can researchers mitigate common impurities during the sulfanylation step?

  • Methodological Answer : Impurities often arise from incomplete thiol coupling or oxidation byproducts. Use inert atmospheres (N₂/Ar) to prevent disulfide formation and employ excess thiol reagents (e.g., 2-chlorobenzyl mercaptan). Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • Methodological Answer :

  • NMR : Confirm regiochemistry of the triazole ring (1H/13C shifts at δ 8.0–9.0 ppm for pyridazine protons) .
  • HRMS : Validate molecular weight (e.g., C19H16N6O2S requires exact mass 392.106 g/mol) .
  • FTIR : Detect sulfur linkages (C–S stretch ~600–700 cm⁻¹) and carbonyl groups (C=O ~1650–1750 cm⁻¹) .

Q. What structural features contribute to this compound’s stability under standard lab conditions?

  • Methodological Answer : The methoxyphenyl group enhances steric protection of the ketone moiety, reducing hydrolysis. Store at 4°C in anhydrous DMSO or ethanol. Avoid prolonged exposure to light due to photosensitive sulfur bonds .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound?

  • Methodological Answer : Use orthogonal assays:

  • Enzyme Inhibition : Measure IC50 in kinetic assays (e.g., fluorescence-based substrate turnover).
  • Receptor Binding : Perform competitive radioligand displacement (e.g., 5-HT2A/5-HT1A receptors) .
  • Target Validation : Apply CRISPR knock-out models or siRNA silencing to isolate primary mechanisms .

Q. What strategies optimize in vitro-to-in vivo correlation (IVIVC) for pharmacokinetic studies?

  • Methodological Answer :

  • Microsomal Stability : Assess hepatic clearance using rat/human liver microsomes (CYP450 isoforms).
  • Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction (fu) for dose adjustments .
  • Bivalent Binding : If applicable (e.g., bromodomain inhibitors), leverage structural data to enhance target residence time .

Q. How does the pyridin-3-yl substituent influence target selectivity compared to analogs with phenyl or thiophene groups?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses. The pyridin-3-yl group forms a hydrogen bond with His92 in BRD4 (Kd ~50 nM), whereas phenyl groups rely on hydrophobic interactions. Validate via site-directed mutagenesis .

Q. What synthetic modifications improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the ethanone moiety.
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts (assess via pH-solubility profiling) .
  • Prodrugs : Mask the ketone as a phosphate ester (hydrolyzed in vivo by phosphatases) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.